Rhosin

Description

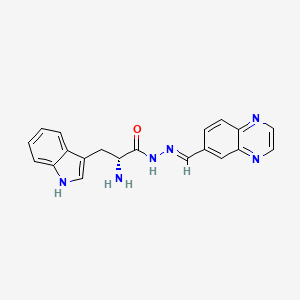

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYHLIHEFHCMPP-FVWOBLMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rhosin's Interaction with Guanine Nucleotide Exchange Factors (GEFs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhosin is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases, which includes RhoA, RhoB, and RhoC.[1][2] It functions by directly binding to RhoA, thereby sterically hindering its interaction with guanine nucleotide exchange factors (GEFs).[1][3] This inhibition of the GEF-RhoA interaction prevents the exchange of GDP for GTP, keeping RhoA in its inactive state and consequently blocking downstream signaling pathways.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with various GEFs, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Mechanism of Action: Targeting the RhoA-GEF Interface

This compound, also identified as G04, was discovered through virtual screening for compounds that could bind to the GEF-interactive site of RhoA.[1][5] Its structure features two aromatic rings connected by a linker, allowing it to bind to two adjacent shallow grooves on the surface of RhoA, specifically sandwiching the Trp58 residue.[1][5] This binding site is crucial for the interaction with the Dbl-homology (DH) domain of GEFs.[1][6] By occupying this site, this compound effectively acts as a competitive inhibitor of GEF binding to RhoA.[1][3]

A key characteristic of this compound is its specificity for the RhoA subfamily. It does not exhibit significant interaction with other members of the Rho GTPase family, such as Cdc42 or Rac1, nor does it directly bind to the GEFs themselves, like LARG.[1][7] This specificity makes this compound a valuable tool for dissecting the specific roles of RhoA-mediated signaling in various cellular processes.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) for RhoA | ~ 0.4 µM | In vitro | [7] |

| Binding Affinity (Kd) for RhoA | 354 nM | In vitro | [8] |

| EC50 for RhoA & p-MLC1 activity reduction | ~30-50 µM | MCF7 cell-derived mammospheres | [1][7] |

| Effective concentration for RhoA inhibition in cells | > 30 µM | Various cell lines | [3] |

Table 1: Binding Affinity and Cellular Efficacy of this compound.

| GEF | Interaction with this compound | Effect of this compound on GEF-RhoA Interaction | Reference |

| LARG (ARHGEF12) | Does not bind directly | Inhibits LARG-RhoA interaction | [1][7] |

| p115-RhoGEF (ARHGEF1) | Does not bind directly | Inhibits p115-RhoGEF-RhoA interaction | [1][6] |

| PDZ-RhoGEF (ARHGEF11) | Does not bind directly | Inhibits PDZ-RhoGEF-RhoA interaction | [1][6] |

| DBL | Does not bind directly | Inhibits DBL-RhoA interaction | [1] |

| LBC | Does not bind directly | Inhibits LBC-RhoA interaction | [1] |

Table 2: Specificity of this compound's Inhibitory Action on Various RhoA GEFs.

Signaling Pathways Modulated by this compound

This compound's inhibition of the RhoA-GEF interaction leads to the downregulation of several key signaling pathways that control fundamental cellular processes.

The Canonical RhoA/ROCK Pathway

The most well-characterized pathway affected by this compound is the RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) signaling cascade. Once activated by a GEF, GTP-bound RhoA binds to and activates ROCK. ROCK, in turn, phosphorylates numerous downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly.[1] By preventing RhoA activation, this compound effectively blocks these downstream events.

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

The Rho/YAP Pathway in Cancer Metastasis

Recent studies have highlighted the role of the RhoA/C-YAP (Yes-associated protein) pathway in tumor cell adhesion, migration, and invasion.[2] YAP is a transcriptional co-activator that, when translocated to the nucleus, promotes the expression of genes involved in cell proliferation and survival. The activation of RhoA and RhoC has been shown to promote the nuclear localization of YAP.[2][9] this compound, by inhibiting RhoA/C activity, can suppress the nuclear translocation of YAP, leading to a decrease in the expression of pro-metastatic genes like RHAMM and CXCR4.[2]

Caption: this compound inhibits the Rho/YAP metastatic pathway.

Experimental Protocols

Rhotekin Pull-Down Assay for RhoA Activity

This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

GST-Rhotekin-RBD (Rho-binding domain) beads

-

Cell lysis buffer (e.g., Mg2+ lysis buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease inhibitors)

-

Wash buffer (same as lysis buffer but with 0.1% Igepal CA-630)

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse cells on ice with lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates and total cell lysates by SDS-PAGE and Western blotting using an anti-RhoA antibody.

-

Quantify the band intensities to determine the relative amount of GTP-RhoA.

Caption: Workflow for the Rhotekin Pull-Down Assay.

In Vitro GEF Exchange Assay

This assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on a Rho GTPase. This compound's effect on this process can be assessed by its inclusion in the reaction.

Materials:

-

Purified RhoA protein

-

Purified GEF (e.g., LARG, p115-RhoGEF)

-

mant-GTP (N-methylanthraniloyl-GTP)

-

Exchange buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well or 384-well black plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Load RhoA with GDP by incubation with a molar excess of GDP.

-

In a multi-well plate, prepare reaction mixtures containing exchange buffer, GDP-loaded RhoA, and mant-GTP.

-

Add this compound at various concentrations to the desired wells.

-

Initiate the exchange reaction by adding the GEF.

-

Monitor the increase in fluorescence over time, which corresponds to the binding of mant-GTP to RhoA.

-

Calculate the initial rates of the reaction to determine the inhibitory effect of this compound.

Caption: Workflow for the in vitro GEF Exchange Assay.

Conclusion

This compound is a highly specific and valuable research tool for investigating the roles of the RhoA subfamily of GTPases in health and disease. Its mechanism of action, which involves the direct binding to RhoA and subsequent inhibition of the GEF-RhoA interaction, provides a targeted approach to modulate RhoA signaling. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to explore the intricacies of RhoA biology and its therapeutic potential. The synergistic effects observed with GEF-targeted inhibitors like Y16 also suggest promising avenues for combination therapies.[3][6]

References

- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. Structure–Activity Relationship Analysis of this compound, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells [mdpi.com]

The Intracellular Impact of Rhosin: A Technical Guide to its Effects on Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of Rhosin, a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action of this compound, the signaling pathways it modulates, and the associated downstream cellular effects. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's molecular interactions.

Core Mechanism of Action

This compound functions as a specific inhibitor of the RhoA subfamily of GTPases, which includes RhoA and RhoC.[1][2] It exerts its inhibitory effect by binding directly to RhoA, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs).[1][3] This action effectively blocks the GDP-GTP exchange, which is a critical step in the activation of Rho GTPases.[4] A key feature of this compound's activity is its high specificity for the RhoA subfamily; it does not exhibit significant interaction with other members of the Rho GTPase family, such as Cdc42 or Rac1.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on in vitro and cellular studies.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | ~0.4 µM | RhoA | Microscale Thermophoresis | [1][3] |

| EC50 (RhoA & p-MLC1 activity) | ~30-50 µM | MCF7 cells | Cellular Assay | [3][5] |

Table 1: Binding Affinity and Cellular Efficacy of this compound.

Affected Signaling Pathways

This compound has been shown to significantly impact several critical intracellular signaling pathways, primarily through its inhibition of RhoA and RhoC.

The RhoA/ROCK/MLC Pathway

The canonical RhoA signaling pathway involves the activation of Rho-associated coiled-coil containing protein kinase (ROCK). Activated ROCK, in turn, phosphorylates and activates myosin light chain (MLC), a key event in the regulation of actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[1] By inhibiting RhoA activation, this compound effectively downregulates the activity of ROCK and subsequently reduces the phosphorylation of MLC.[1]

Caption: this compound inhibits the RhoA/ROCK/MLC pathway.

The RhoA/C-YAP Pathway

Recent studies have elucidated this compound's role in modulating the Hippo signaling pathway effector, Yes-associated protein (YAP). This compound has been shown to suppress the activation of both RhoA and RhoC, which in turn leads to the inhibition of YAP nuclear localization.[2][6] In its active, nuclear form, YAP functions as a transcriptional co-activator promoting cell proliferation and inhibiting apoptosis. By preventing YAP's nuclear translocation, this compound can suppress tumor cell metastasis.[2] Notably, this compound's effect on this pathway appears to be specific, as it does not affect the activation of other signaling molecules such as ERK1/2, Akt, or NF-κB in this context.[6]

Caption: this compound inhibits the RhoA/C-YAP pathway.

Regulation of RHAMM and CXCR4 Expression

This compound has been demonstrated to inhibit tumor cell adhesion and migration by downregulating the expression of key cell surface receptors. Specifically, this compound treatment leads to a decrease in the expression of the Receptor for Hyaluronan-Mediated Motility (RHAMM) and the C-X-C chemokine receptor type 4 (CXCR4).[2][6] The suppression of RHAMM expression inhibits tumor cell adhesion to the extracellular matrix, while the reduction in CXCR4 expression impairs SDF-1-induced cell migration and invasion.[2]

Experimental Protocols

RhoA Pull-Down Assay

This assay is used to specifically measure the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

Rhotekin-RBD (Rho-binding domain) beads

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture and treat cells with this compound or vehicle control.

-

Lyse cells on ice using lysis buffer supplemented with inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the supernatant with Rhotekin-RBD beads to pull down active RhoA.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates and total lysates by SDS-PAGE and Western blotting using an anti-RhoA antibody.

Caption: Workflow for RhoA Pull-Down Assay.

In Vitro Migration and Invasion Assays

These assays are employed to assess the effect of this compound on the migratory and invasive potential of cells.

Materials:

-

Boyden chambers or similar transwell inserts (with or without Matrigel coating for invasion)

-

Cell culture medium with and without chemoattractant (e.g., SDF-1)

-

This compound

-

Microscope for cell counting

Protocol:

-

Seed cells in the upper chamber of the transwell insert in serum-free medium containing this compound or vehicle.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a specified period to allow for cell migration (or invasion through Matrigel).

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated to the lower surface.

-

Count the number of migrated/invaded cells under a microscope.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to determine the levels of total and phosphorylated proteins in cell lysates.

Materials:

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-RHAMM, anti-CXCR4, anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibody.

-

Wash and then incubate with the corresponding secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a valuable tool for the specific inhibition of the RhoA subfamily of GTPases. Its well-defined mechanism of action and effects on key signaling pathways, including the RhoA/ROCK/MLC and RhoA/C-YAP pathways, make it a subject of significant interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a framework for investigating the cellular and molecular consequences of this compound treatment. Further research into the broader effects of this compound is warranted to fully elucidate its therapeutic potential in pathologies characterized by aberrant RhoA signaling, such as cancer and neurological disorders.[1][7]

References

- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurosciencenews.com [neurosciencenews.com]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Use of Rhosin in Cell Migration Assays

This document provides detailed protocols and application notes for utilizing this compound, a potent and specific inhibitor of RhoA subfamily GTPases, in cell migration assays.

Introduction

Cell migration is a fundamental biological process implicated in physiological events such as embryonic development, tissue repair, and immune response, as well as pathological conditions like cancer metastasis. The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton dynamics that drive cell movement.[1][2][3] this compound is a small molecule inhibitor that specifically targets the RhoA subfamily of GTPases.[4][5][6] It acts by binding to RhoA and preventing its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting RhoA activation.[4][7] This specificity makes this compound a valuable tool for dissecting the precise role of RhoA-mediated signaling in cell migration and for screening potential therapeutic agents that target this pathway.

Mechanism of Action of this compound

This compound is a potent, cell-permeable inhibitor that specifically targets the GEF-binding domain of RhoA with a binding affinity (Kd) of approximately 0.4 µM.[4][8] Unlike pan-GTPase inhibitors, this compound does not significantly affect the activity of other Rho family members like Cdc42 or Rac1 at effective concentrations.[4][8][9]

The activation cycle of RhoA is tightly controlled. GEFs promote the exchange of GDP for GTP, leading to the active, GTP-bound state of RhoA.[1][10] Activated RhoA then interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to promote actomyosin contractility, stress fiber formation, and focal adhesion maturation – all critical events for cell body contraction and rear retraction during migration.[10][11]

This compound disrupts this cascade at a critical point. By sterically hindering the binding of GEFs to RhoA, it locks RhoA in its inactive, GDP-bound state, leading to the disassembly of stress fibers, reduced cell contractility, and ultimately, the inhibition of cell migration.[4][12]

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured.

-

Cell Seeding : Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[13]

-

Monolayer Formation : Incubate the cells until they reach approximately 90-100% confluency. If desired, serum-starve the cells for 2-6 hours prior to the assay to minimize cell proliferation.

-

Creating the Wound : Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[13] Create a consistent, even pressure and angle to ensure uniform wound width.

-

Washing : Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[14]

-

Treatment Application : Add fresh culture medium containing the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) to the respective wells.

-

Image Acquisition (Time 0) : Immediately place the plate on a microscope stage and capture images of the scratch in predefined locations for each well. This is the baseline (T=0) measurement.

-

Incubation : Return the plate to the incubator (37°C, 5% CO2).

-

Time-Lapse Imaging : Acquire images of the same locations at regular intervals (e.g., every 4, 8, or 12 hours) until the wound in the control wells is nearly closed.[13]

-

Data Analysis : Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 measurement.

Transwell (Boyden Chamber) Assay

The transwell assay assesses the migratory response of cells to a chemoattractant gradient. Cells are seeded in the upper chamber of a permeable insert and migrate through the pores to the lower chamber containing a chemoattractant.

-

Chamber Preparation : Rehydrate the membranes of the transwell inserts (typically 8 µm pore size) according to the manufacturer's instructions.

-

Chemoattractant : Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.[14][15]

-

Cell Preparation : Culture cells to ~80% confluency, then serum-starve for 4-24 hours. Harvest the cells using trypsin and resuspend them in serum-free medium.

-

This compound Treatment : Add this compound (e.g., 10-50 µM) or a vehicle control to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.[16]

-

Cell Seeding : Seed the treated cells (e.g., 5 x 10⁴ to 2 x 10⁵ cells) into the upper chamber of each transwell insert.[14]

-

Incubation : Place the plate in a 37°C incubator for a period determined by the cell type's migration rate (typically 12-48 hours).[14]

-

Removal of Non-migrated Cells : After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[17]

-

Fixation and Staining : Fix the cells that have migrated to the underside of the membrane using methanol or paraformaldehyde. Stain the fixed cells with a solution such as 0.1% crystal violet.[17][18]

-

Quantification : Wash the inserts to remove excess stain and allow them to air dry. Image the underside of the membrane using a microscope and count the number of stained, migrated cells in several representative fields.

Data Presentation

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the duration of the assay. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

Table 1: Reported Effective Concentrations of this compound

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |

| MCF7 | Mammosphere Formation | EC₅₀ ~30-50 µM | Reduced number and size of mammospheres | [4][9][12] |

| B16BL6 | Transwell Migration/Invasion | 10-50 µM | Inhibition of SDF-1-induced migration | [16] |

| 4T1 | Transwell Migration/Invasion | 10-50 µM | Inhibition of SDF-1-induced migration | [16] |

| PANC-1 | Cell Migration & Invasion | Not specified | Inhibition of migration and invasion | [16] |

| MDA-MB-231 | Mammosphere Formation | >10 µM | Inhibition of mammosphere formation | [19] |

Table 2: Summary of Cellular Effects of this compound Inhibition

| Biological Process | Cellular Effect | Downstream Target/Pathway | Reference |

| Cell Migration | Suppressed migration and invasion | RhoA/RhoC, CXCR4 | [7][16] |

| Cell Adhesion | Inhibited adhesion to ECM | RHAMM | [16] |

| Cytoskeleton | Disruption of actin stress fibers | ROCK, Myosin Light Chain | [1][11] |

| Cancer Stemness | Reduced mammosphere formation | RhoA/C-YAP Pathway | [16] |

| Neuronal Development | Induced neurite outgrowth | RhoA | [7][8] |

| Metastasis | Abrogated lung metastasis in vivo | RhoA/C | [16] |

Materials and Reagents

-

This compound hydrochloride (store stock solutions at -20°C or -80°C)[9]

-

Cell culture medium (specific to cell line)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

12- or 24-well tissue culture plates

-

Transwell inserts (e.g., 8.0 µm pore size) and companion plates

-

Sterile pipette tips (p200 or p1000 for scratch assay)

-

Fixation solution (e.g., Methanol, 4% Paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope with a camera for imaging

Troubleshooting

-

High Variability in Scratch Assay : Ensure consistent pressure and angle when making the scratch. Using a culture-insert system can provide a more uniform cell-free gap.[20]

-

Low Migration in Transwell Assay : Confirm the chemoattractant gradient is sufficient. Check cell viability after serum starvation and this compound treatment. Ensure the pore size of the insert is appropriate for the cell type.

-

Cell Proliferation Confounding Results : Serum-starve cells before and during the assay. Alternatively, use a proliferation inhibitor like Mitomycin C at a concentration that does not affect migration.

-

This compound Cytotoxicity : Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line and treatment duration. A study on B16BL6 and 4T1 cells noted cytotoxicity at 100 µM.[16]

References

- 1. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho GTPase signalling in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound hydrochloride | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]

- 7. This compound hydrochloride | Rho GTPases | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. med.virginia.edu [med.virginia.edu]

- 14. pharm.ucsf.edu [pharm.ucsf.edu]

- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 16. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. pnas.org [pnas.org]

- 20. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhosin Treatment in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhosin is a small molecule inhibitor that specifically targets the RhoA subfamily of Rho GTPases.[1] By binding to RhoA, this compound effectively blocks its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing its activation.[1][2] Rho GTPases, particularly RhoA and RhoC, are frequently overexpressed in various cancers, including breast cancer, and play a crucial role in tumor progression, metastasis, and therapy resistance.[3][4] this compound has been shown to inhibit the proliferation, migration, invasion, and mammosphere formation of breast cancer cells, making it a promising candidate for therapeutic development.[2][5]

These application notes provide detailed protocols for treating breast cancer cell lines with this compound and assessing its biological effects.

Mechanism of Action

This compound inhibits the activation of RhoA and RhoC, leading to the suppression of downstream signaling pathways.[3] One of the key pathways affected is the Hippo-YAP pathway, where this compound prevents the nuclear translocation of the transcriptional co-activator YAP.[3][6] This inhibition of the RhoA/C-YAP pathway is a primary mechanism by which this compound suppresses tumor cell metastasis.[3][7] Unlike some inhibitors, this compound's activity is specific to the RhoA subfamily and does not significantly affect other Rho GTPases like Cdc42 or Rac1.[1][2]

Caption: this compound inhibits RhoA/C activation, preventing YAP nuclear translocation.

Data Presentation

Table 1: this compound Activity in Breast Cancer Cell Lines

| Cell Line | Assay | Concentration/Effect | Reference |

| 4T1 | Cytotoxicity | Non-cytotoxic up to 50 µM | [3] |

| 4T1 | Migration & Invasion | Inhibition observed with this compound treatment | [3] |

| MCF7 | Mammosphere Formation | EC50 of 30-50 µM | [1][2] |

| MCF7 | RhoA Activity (p-MLC) | EC50 of 30-50 µM | [1][2] |

| MCF7 | RhoA Activity | ~50% inhibition at 10 µM | [4][8] |

| MDA-MB-231 | Actin Cytoskeleton | Disruption of stress fibers | [9] |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

4T1: Murine mammary carcinoma.

-

MCF7: Human breast adenocarcinoma (ER+, PR+).

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative).

-

-

Culture Medium:

-

DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

This compound Preparation

-

Stock Solution: Dissolve this compound hydrochloride in sterile DMSO to create a 10 mM stock solution.

-

Storage: Store the stock solution at -20°C.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.

Caption: General workflow for studying the effects of this compound on breast cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO).

-

Incubate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Transwell Migration and Invasion Assays

This protocol assesses the effect of this compound on cancer cell motility.

-

Procedure:

-

For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Seed 5 x 10^4 cells in serum-free medium containing this compound or vehicle into the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Western Blot Analysis

This protocol is used to analyze the expression and activation of proteins in the RhoA signaling pathway.

-

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., RhoA, RhoC, p-MLC, YAP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mammosphere Formation Assay

This assay evaluates the effect of this compound on the cancer stem cell-like population.

-

Procedure:

-

Dissociate cells into a single-cell suspension.

-

Plate 1,000 cells per well in an ultra-low attachment 6-well plate.

-

Culture the cells in serum-free mammosphere-forming medium containing this compound or vehicle.

-

Incubate for 7-10 days.

-

Count the number and measure the size of the mammospheres formed.

-

Conclusion

This compound is a valuable tool for studying the role of RhoA GTPases in breast cancer. The protocols outlined in these application notes provide a framework for investigating the anti-cancer effects of this compound in various breast cancer cell lines. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of targeting the RhoA signaling pathway in breast cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neurosciencenews.com [neurosciencenews.com]

- 6. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

Application of Rhosin for Promoting Neurite Outgrowth in PC12 Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth is a fundamental process in neuronal development, regeneration, and the formation of neural circuits. The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton and, consequently, neurite extension. RhoA activation is generally associated with growth cone collapse and inhibition of neurite outgrowth, making it a key therapeutic target for promoting nerve regeneration.[1] Rhosin is a small molecule inhibitor that specifically targets RhoA, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby inhibiting its activation.[2] This document provides detailed application notes and protocols for utilizing this compound to study and promote neurite outgrowth in the PC12 cell line, a well-established model for neuronal differentiation.

Mechanism of Action: this compound and the RhoA Signaling Pathway

This compound acts as a specific inhibitor of the RhoA subfamily of GTPases.[2] It binds to a surface groove on RhoA, which is essential for its interaction with GEFs. By blocking this interaction, this compound prevents the exchange of GDP for GTP, thus keeping RhoA in an inactive state.

The RhoA signaling pathway is a central regulator of cytoskeletal dynamics. In its active, GTP-bound state, RhoA activates downstream effectors, most notably the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and activates various substrates that lead to increased actin-myosin contractility and the formation of stress fibers. This increased contractility is antagonistic to the process of neurite extension, which requires a dynamic and plastic actin cytoskeleton for growth cone motility and advancement. By inhibiting RhoA, this compound effectively blocks this signaling cascade, leading to a reduction in actin stress fibers and promoting the cytoskeletal rearrangements necessary for neurite outgrowth.[1]

RhoA Signaling Pathway in Neurite Outgrowth

Caption: this compound inhibits RhoA activation, promoting neurite outgrowth.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on neurite outgrowth in PC12 cells when co-treated with Nerve Growth Factor (NGF). Due to the limited availability of specific dose-response data in the cited literature, this table is a representative example based on qualitative descriptions and data from a single concentration.[2]

| This compound Concentration (µM) | NGF Concentration (ng/mL) | Incubation Time (hours) | Percentage of Neurite-Bearing Cells (%) (Mean ± SEM) | Average Neurite Length (µm) (Mean ± SEM) | Notes |

| 0 (Control) | 50 | 72 | 25 ± 3 | 20 ± 2 | Baseline neurite outgrowth with NGF. |

| 10 | 50 | 72 | 45 ± 4 | 35 ± 3 | Significant increase in neurite initiation and elongation. |

| 30 | 50 | 72 | 65 ± 5 | 50 ± 4 | Potent induction of neurite outgrowth and branching.[2] |

| 50 | 50 | 72 | 68 ± 6 | 55 ± 5 | Effect may start to plateau at higher concentrations. |

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on neurite outgrowth in PC12 cells.

Protocol 1: PC12 Cell Culture and Maintenance

-

Cell Line: PC12 (ATCC® CRL-1721™).

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells by gentle pipetting or brief trypsinization.

Protocol 2: Neurite Outgrowth Assay

-

Plate Coating: Coat 24-well or 96-well tissue culture plates with Poly-L-lysine (0.1 mg/mL in sterile water) for 1 hour at room temperature. Aspirate the solution, rinse with sterile water, and allow the plates to dry completely.

-

Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 to 2 x 10^4 cells/cm² onto the coated plates in culture medium. Allow cells to adhere for 24 hours.

-

Differentiation Medium: Prepare a low-serum differentiation medium: RPMI-1640 with 1% HS, 0.5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment:

-

Aspirate the culture medium from the adhered cells.

-

Add the differentiation medium containing the desired concentrations of this compound and/or NGF (e.g., 50 ng/mL). Include appropriate controls (vehicle control, NGF alone, this compound alone).

-

For dose-response experiments, prepare serial dilutions of this compound in the differentiation medium.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining (Optional but Recommended for Imaging):

-

Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular staining is required).

-

Stain with a neuronal marker such as β-III tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Acquire images using a phase-contrast or fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software (e.g., ImageJ/Fiji).

-

Parameters to Measure:

-

Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.

-

Average neurite length: Measure the length of the longest neurite for each neurite-bearing cell.

-

Number of neurites per cell: Count the number of primary neurites extending from the cell body.

-

Total neurite length per cell: Sum of the lengths of all neurites from a single cell.

-

-

Experimental Workflow for Studying this compound's Effect on Neurite Outgrowth

Caption: Workflow for assessing this compound-induced neurite outgrowth.

Conclusion

This compound presents a valuable tool for studying the role of the RhoA signaling pathway in neurite outgrowth and for exploring potential therapeutic strategies to promote nerve regeneration. By following the provided protocols, researchers can effectively utilize PC12 cells as a model system to quantify the neuritogenic effects of this compound and further elucidate the molecular mechanisms governing neuronal differentiation.

References

Application of Rhosin in 3D Cell Culture Models: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for utilizing Rhosin, a potent RhoA subfamily GTPase inhibitor, in three-dimensional (3D) cell culture models. This guide will cover its mechanism of action, experimental procedures, and data presentation to facilitate the investigation of Rho-mediated cellular processes in a more physiologically relevant context.

Introduction to this compound and its Role in 3D Cell Culture

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly recognized for their ability to mimic the complex microenvironment of native tissues more accurately than traditional two-dimensional (2D) monolayers.[1][2][3][4][5][6][7][8] Within these intricate structures, cellular signaling pathways governing processes like proliferation, migration, and invasion are critical areas of study. The Rho family of small GTPases, particularly RhoA and RhoC, are key regulators of the actin cytoskeleton and are frequently deregulated in diseases like cancer, influencing tumor progression and metastasis.[9][10][11][12][13]

This compound is a small molecule inhibitor that specifically targets the RhoA subfamily (RhoA and RhoC) of GTPases.[9][14][15][16] It acts by binding to a surface groove on RhoA, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs).[14][15][16][17] This inhibition of GEF-mediated activation effectively blocks downstream signaling pathways without affecting other GTPases like Cdc42 or Rac1.[14][16] In the context of 3D cell culture, this compound serves as a valuable tool to dissect the role of RhoA/C signaling in complex cellular behaviors such as spheroid formation, invasion into surrounding matrices, and cell-cell adhesion.

Mechanism of Action: The RhoA/C-YAP Pathway

This compound exerts its effects primarily through the inhibition of the RhoA/C-YAP signaling pathway.[9][14][18] RhoA and RhoC activation is a critical step in the nuclear translocation of the transcriptional co-activator YAP (Yes-associated protein).[9][18] Once in the nucleus, YAP promotes the expression of genes involved in cell proliferation, migration, and invasion. By inhibiting RhoA and RhoC, this compound prevents the nuclear localization of YAP, leading to the downregulation of its target genes.[9][18] This targeted inhibition has been shown to suppress tumor cell metastasis in preclinical models.[9][18]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound from various studies. This allows for an easy comparison of effective concentrations and observed outcomes.

| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |

| EC50 for Mammosphere Inhibition | MCF7 | 30-50 µM | Dose-dependent reduction in the size and number of mammospheres. | [14][15][16] |

| Inhibition of RhoA/C Activation | B16BL6 and 4T1 | 1-50 µM | Significant inhibition of RhoA and RhoC activation. | [9] |

| Inhibition of Cell Adhesion | B16BL6 and 4T1 | 1-50 µM | Significant suppression of cell adhesion to type I and type IV collagen. | [9] |

| Inhibition of Cell Migration & Invasion | B16BL6 and 4T1 | 1-50 µM | Inhibition of SDF-1-induced cell migration and invasion. | [9] |

| Cytotoxicity | B16BL6 and 4T1 | Up to 50 µM | Not cytotoxic. | [9] |

| Apoptosis Induction | Not specified | Not specified | Can induce cell apoptosis. | [16] |

Experimental Protocols

This section provides detailed protocols for the application of this compound in a 3D spheroid cell culture model.

Protocol 1: Spheroid Formation and this compound Treatment

This protocol outlines the generation of tumor spheroids using the liquid overlay technique and their subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile PBS

-

Trypsin-EDTA

-

This compound hydrochloride (stock solution in DMSO)

-

Ultra-low attachment 96-well round-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells in standard 2D flasks until they reach 70-80% confluency.

-

Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in complete medium and perform a cell count to determine the cell concentration. Ensure cell viability is >90%.[19]

-

Seeding for Spheroid Formation: Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, requires optimization for each cell line).[20][21]

-

Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[19]

-

Incubate the plate in a humidified incubator for 2-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 1-50 µM is recommended for initial experiments.[9] Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Once spheroids have formed and reached the desired size, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.

-

Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, 72 hours).

Protocol 2: Analysis of Spheroid Growth and Viability

This protocol describes how to assess the impact of this compound on spheroid growth and cell viability.

Materials:

-

Treated spheroids from Protocol 1

-

Microscope with a camera

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Plate reader

Procedure:

-

Spheroid Size Measurement:

-

At each time point (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

-

Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.

-

Calculate the spheroid volume using the formula: V = (4/3)πr³.

-

Plot the change in spheroid volume over time for each treatment condition.

-

-

Cell Viability Assay:

-

At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the 3D-specific cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume addition).

-

Mix the contents by placing the plate on an orbital shaker for 5 minutes.

-

Incubate the plate at room temperature for 25-30 minutes to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Normalize the viability of treated spheroids to the vehicle-treated control spheroids.

-

Protocol 3: 3D Spheroid Invasion Assay

This protocol details a method to evaluate the effect of this compound on the invasive potential of cancer cell spheroids.

Materials:

-

Pre-formed spheroids (from Protocol 1, step 7)

-

Basement membrane extract (BME), such as Matrigel® or Geltrex™

-

Serum-free cell culture medium

-

Complete cell culture medium

-

This compound dilutions

-

96-well flat-bottom plate

Procedure:

-

Plate Coating: Thaw the BME on ice. Dilute the BME with cold serum-free medium to the desired concentration (e.g., 2-4 mg/mL).

-

Add 50 µL of the diluted BME to each well of a pre-chilled 96-well flat-bottom plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

-

Spheroid Transfer: Carefully transfer one pre-formed spheroid into the center of each BME-coated well.

-

Treatment and Invasion: Add 100 µL of complete medium containing the appropriate this compound concentration or vehicle control on top of the spheroid and BME.

-

Incubate the plate for 2-7 days, monitoring for spheroid invasion into the surrounding matrix.

-

Analysis:

-

Capture images of the spheroids at regular intervals.

-

Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial area of the spheroid.

-

Alternatively, the length of the longest invading cell extensions can be measured.

-

Conclusion

This compound is a powerful and specific inhibitor of the RhoA/C GTPases, making it an invaluable tool for studying the roles of these signaling molecules in complex 3D cell culture models. The protocols and data presented in this application note provide a solid foundation for researchers to investigate the effects of this compound on spheroid growth, viability, and invasion. By utilizing these more physiologically relevant models, scientists can gain deeper insights into disease mechanisms and accelerate the development of novel therapeutics targeting the Rho signaling pathway.

References

- 1. Transforming drug testing with 3D cell culture | SciComm Clips [scicomm-clips.eu]

- 2. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing 3D cell models and high-resolution imaging to unveil the mechanisms of nanoparticle-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Dimensional Cell Culture Systems and Their Applications in Drug Discovery and Cell-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of p53 promotes RhoA–ROCK-dependent cell migration and invasion in 3D matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyzing the roles of Rho GTPases in cancer cell migration with a live cell imaging 3D-morphology-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. corning.com [corning.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Methodology for Assessing RhoA Activation after Rhosin Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch in a variety of cellular processes, including cytoskeletal regulation, cell growth, and tumor invasion.[1][2] RhoA cycles between an inactive, GDP-bound state and an active, GTP-bound state.[1][3] In its active form, RhoA binds to downstream effectors, such as Rhotekin, to initiate signaling cascades.[1][3] Dysregulation of RhoA activity is implicated in various diseases, making it a critical therapeutic target.

Rhosin is a potent and specific small molecule inhibitor that targets the RhoA subfamily of GTPases.[4][5] It functions by binding to RhoA and inhibiting its interaction with guanine nucleotide exchange factors (GEFs), thereby preventing its activation.[4][5][6] Accurately assessing the efficacy of this compound requires robust methods to quantify the levels of active, GTP-bound RhoA. This document provides detailed protocols for the most common methods used to measure RhoA activation following treatment with this compound.

Key Methodologies for Assessing RhoA Activation

Two primary methods are widely used to quantify active RhoA:

-

Rhotekin Pull-Down Assay: This affinity purification method uses the Rho-binding domain (RBD) of the Rhotekin protein, which specifically binds to the GTP-bound form of RhoA.[1][3] The Rhotekin-RBD is typically conjugated to agarose beads to "pull down" active RhoA from cell lysates. The amount of captured RhoA is then quantified by Western blotting.[1][7]

-

G-LISA® Activation Assay: This is a 96-well, ELISA-based assay.[8] Cell lysates are added to wells coated with the Rhotekin-RBD. Active RhoA from the lysate binds to the plate, while inactive RhoA is washed away. The bound RhoA is subsequently detected with a specific antibody and a colorimetric or chemiluminescent secondary antibody.[8][9] This method is generally faster and offers higher throughput than the pull-down assay.[10]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the RhoA activation cycle and the mechanism of action for this compound.

Experimental Workflow Overview

This diagram outlines the general workflow for assessing RhoA activation after treating cells with this compound.

Protocol 1: Rhotekin Pull-Down Assay

This protocol details the steps for isolating active RhoA using Rhotekin-RBD beads followed by Western blot detection.[1][2][11]

A. Materials and Reagents

-

Rhotekin-RBD Agarose Beads

-

Cell Lysis Buffer (e.g., 1X MLB or similar)

-

Protease Inhibitor Cocktail

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

-

Anti-RhoA Primary Antibody

-

HRP-conjugated Secondary Antibody

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescence detection reagents

B. Cell Culture and this compound Treatment

-

Culture cells to 80-90% confluency.[12]

-

If applicable, serum-starve cells to reduce basal RhoA activity.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

(Optional) Treat a separate set of cells with a known RhoA activator as a positive control for the assay.

C. Lysate Preparation

-

Aspirate media and wash cells twice with ice-cold PBS.[1]

-

Add ice-cold Lysis Buffer supplemented with protease inhibitors (e.g., 0.5–1 mL per 10^7 cells).[1][12]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[1]

-

Collect the supernatant. This is the total cell lysate.

-

Determine the protein concentration of each lysate (e.g., using a BCA assay). Equalize protein concentrations across all samples. A minimum of 0.5 mg of total protein is recommended per pull-down.[1]

D. Pull-Down of Active RhoA

-

To a microcentrifuge tube, add an equal amount of protein lysate (e.g., 500 µg to 1 mg).

-

Thoroughly resuspend the Rhotekin-RBD agarose bead slurry.[1]

-

Quickly add 20-40 µL of the bead slurry to each lysate tube.[1][2]

-

Incubate at 4°C for 1 hour with gentle agitation.[1]

-

Pellet the beads by centrifugation (e.g., 10-15 seconds at 14,000 x g).[2]

-

Carefully aspirate and discard the supernatant.

-

Wash the bead pellet three times with 0.5 mL of Lysis Buffer. After each wash, pellet the beads and completely remove the supernatant.[11]

E. Western Blot Analysis

-

After the final wash, resuspend the bead pellet in 40 µL of 2X Laemmli SDS-PAGE sample buffer.[2]

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Centrifuge briefly and load 20 µL of the supernatant onto an SDS-PAGE gel.

-

Also, load a small amount (e.g., 20 µg) of the total cell lysate from each sample to measure total RhoA levels.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat dry milk in TBST).[1]

-

Incubate the membrane with a primary anti-RhoA antibody (e.g., 1:1000 dilution) overnight at 4°C.[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: G-LISA® Activation Assay (Colorimetric)

This protocol provides a faster, ELISA-based alternative to the pull-down assay.[8][10]

A. Materials and Reagents

-

G-LISA® RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, antibodies, and detection reagents)

-

Ice-cold PBS

-

Orbital microplate shaker

-

Microplate spectrophotometer (490 nm)[10]

B. Cell Culture, Treatment, and Lysate Preparation

-

Follow steps B and C from the Pull-Down Assay protocol. A protein concentration of 0.5-2.0 mg/mL is recommended.[8]

C. G-LISA® Procedure

-

Prepare reagents as instructed by the kit manual.

-

Add 50 µL of equalized cell lysate to the appropriate wells of the Rho-GTP affinity plate.[13]

-

Immediately place the plate on an orbital shaker (e.g., 200-400 rpm) and incubate at 4°C for 30 minutes.[13]

-

Wash each well twice with 200 µL of Wash Buffer.

-

Add 50 µL of diluted anti-RhoA primary antibody to each well.[14]

-

Incubate at room temperature for 45 minutes with gentle agitation.[14]

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Add 50 µL of diluted HRP-labeled secondary antibody to each well.[14]

-

Incubate at room temperature for 45 minutes with gentle agitation.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Add 50 µL of HRP Detection Reagent to each well and incubate at 37°C for 10-15 minutes.[14]

-

Stop the reaction by adding 50 µL of HRP Stop Buffer.[14]

-

Read the absorbance at 490 nm using a microplate spectrophotometer.[14]

Data Presentation and Interpretation

Quantitative data should be presented clearly to demonstrate the effect of this compound treatment. The level of active RhoA should be normalized to the total amount of RhoA in the corresponding lysate.

Table 1: Example Data from Rhotekin Pull-Down Assay

| Treatment Group | Densitometry (Active RhoA) | Densitometry (Total RhoA) | Normalized RhoA Activation (Active/Total) | % Inhibition vs. Control |

| Vehicle Control | 1.25 | 1.30 | 0.96 | 0% |

| This compound (10 µM) | 0.65 | 1.28 | 0.51 | 47% |

| This compound (30 µM) | 0.28 | 1.31 | 0.21 | 78% |

| Activator (Positive Control) | 2.50 | 1.29 | 1.94 | -102% |

Table 2: Example Data from G-LISA® Assay

| Treatment Group | Absorbance at 490 nm (OD) | % of Control Activity |

| Vehicle Control | 0.450 | 100% |

| This compound (10 µM) | 0.235 | 52% |

| This compound (30 µM) | 0.110 | 24% |

| Activator (Positive Control) | 0.890 | 198% |

The expected outcome is a dose-dependent decrease in RhoA activation with increasing concentrations of this compound.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. abcam.com [abcam.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sc.edu [sc.edu]

Application Notes and Protocols for In Vivo Administration of Rhosin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the Rho GTPase inhibitor, Rhosin, in various mouse models. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing their own in vivo studies.

Introduction

This compound is a small molecule inhibitor that specifically targets the RhoA subfamily of Rho GTPases, preventing their interaction with guanine nucleotide exchange factors (GEFs).[1][2][3] This inhibition blocks the activation of RhoA and its closely related isoform RhoC, which are key regulators of various cellular processes, including cytoskeletal organization, cell migration, and proliferation.[2][4] Dysregulation of RhoA/C signaling is implicated in numerous pathologies, most notably cancer metastasis and neurological disorders.[2][4][5] In vivo studies in mouse models have demonstrated the therapeutic potential of this compound in these areas.

Data Presentation

Table 1: Summary of In Vivo this compound Administration and Efficacy in Mouse Models

| Model | Mouse Strain | Cell Line (if applicable) | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| Melanoma Lung Metastasis | C57BL/6J | B16BL6 | 10 or 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Dose-dependent reduction in the number of lung metastatic nodules. | [6] |

| Breast Cancer Lung Metastasis | Balb/c | 4T1 | 10 or 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Dose-dependent reduction in the number of lung metastatic nodules and reduced photon flux from luciferase-tagged cells. | [6] |

| Social Defeat Stress | C57Bl6/J | N/A | 20 mg/kg or 40 mg/kg | Intraperitoneal (i.p.) | Single injection 15 min prior to defeat | 40 mg/kg dose suppressed social avoidance behavior; 20 mg/kg was ineffective. | [7] |

| Social Defeat Stress | D1-Cre | N/A | 30 µM (0.5 µL) | Bilateral cannula infusion into the Nucleus Accumbens (NAc) | Single infusion | Attenuated stress-induced social avoidance. | [7] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Experimental Cancer Metastasis

This protocol describes the in vivo administration of this compound to assess its efficacy in inhibiting lung metastasis following intravenous injection of cancer cells.

Materials:

-

This compound (Merck Millipore or other reputable supplier)

-

Vehicle (e.g., 0.1% DMSO in saline)[6]

-

Syngeneic mouse strain appropriate for the cancer cell line (e.g., C57BL/6J for B16BL6 melanoma, Balb/c for 4T1 breast cancer)[6]

-

Cancer cell line (e.g., B16BL6 or 4T1)[6]

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for intravenous and intraperitoneal injections

-

Animal handling and euthanasia equipment

Procedure:

-

Cell Preparation: Culture and harvest the cancer cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells in 0.2 mL.[6]

-

Tumor Cell Injection: Inject 1 x 10^5 cells in a 0.2 mL volume into the lateral tail vein of each mouse.[6]

-

This compound Administration:

-

Prepare this compound solutions at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg) in the vehicle.[6]

-

Administer the prepared this compound solution or vehicle (for the control group) via intraperitoneal (i.p.) injection.[6]

-

Begin treatment on day 1 post-tumor cell injection and continue daily for 14 days.[6]

-

-

Monitoring: Monitor the mice daily for signs of toxicity or distress.

-

Endpoint Analysis:

-

On day 14, euthanize the mice.[6]

-

Excise the lungs and fix them in an appropriate solution (e.g., Bouin's solution).

-

Count the number of visible metastatic nodules on the lung surface.[6]

-

For cell lines expressing a reporter (e.g., 4T1-luc), in vivo imaging can be performed prior to euthanasia to quantify metastatic burden.[6]

-

Protocol 2: Assessment of this compound in a Mouse Model of Social Defeat Stress

This protocol details the use of this compound to investigate its effects on stress-induced behavioral changes.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO in 0.9% saline)[7]

-

C57Bl6/J mice

-

Aggressor mice (e.g., retired CD-1 breeders)

-

Social interaction test apparatus

-

Syringes and needles for intraperitoneal injections

Procedure:

-

This compound Preparation: Prepare this compound in the vehicle at the desired concentration (e.g., 40 mg/kg). The solution may require gentle warming to fully dissolve the compound.[7]

-

This compound Administration: Administer this compound or vehicle via i.p. injection 15 minutes prior to the physical defeat session.[7]

-

Social Defeat Stress:

-

Introduce the experimental mouse into the home cage of a larger, aggressive mouse for a short period (e.g., 5-10 minutes) to allow for physical defeat.

-

After the physical interaction, house the experimental mouse in the same cage as the aggressor but separated by a perforated divider to allow for sensory contact overnight.

-

Repeat this process for a set number of days (e.g., 10 days).

-

-

Behavioral Testing (Social Interaction Test):

-

On the day after the final defeat session, place the experimental mouse in an open field arena.

-

Introduce a novel, non-aggressive mouse enclosed in a wire mesh cage into the arena.

-

Record and analyze the time the experimental mouse spends interacting with the caged novel mouse.

-

-

Data Analysis: Compare the interaction times between the this compound-treated and vehicle-treated groups to determine the effect of this compound on social avoidance behavior.[7]

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Candidate Drug Stops Cancer Cells, Regenerates Nerve Cells | Technology Networks [technologynetworks.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selective RhoA inhibitor this compound promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing Cytoskeletal Changes with Rhosin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and intracellular transport. Its regulation is tightly controlled by a complex network of signaling proteins, among which the Rho family of small GTPases plays a pivotal role. RhoA, a key member of this family, is a molecular switch that, in its active GTP-bound state, promotes the formation of contractile actin-myosin filaments known as stress fibers.[1][2] Dysregulation of RhoA signaling is implicated in various diseases, including cancer and cardiovascular disorders.

Rhosin is a potent and specific small molecule inhibitor of the RhoA subfamily of GTPases.[3][4] It functions by binding to RhoA and preventing its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting RhoA activation.[3][5] This targeted inhibition of RhoA makes this compound a valuable tool for studying the role of RhoA-mediated signaling in cytoskeletal organization and for visualizing the resulting changes in cellular architecture. By inhibiting RhoA, this compound can prevent negative cytoskeletal reorganization and the formation of protrusions like filopodia.[6]

These application notes provide detailed protocols for utilizing this compound to induce and visualize cytoskeletal changes in cultured cells. The methodologies cover cell treatment with this compound, subsequent fluorescent labeling of the actin cytoskeleton, and approaches for quantitative analysis of the observed morphological changes.

Mechanism of Action of this compound

This compound specifically targets the RhoA subfamily of Rho GTPases (RhoA, RhoB, and RhoC).[7] It binds to a surface groove on RhoA, a region essential for the interaction with its activators, the GEFs.[8] This binding event sterically hinders the GEF-mediated exchange of GDP for GTP, thus locking RhoA in an inactive state.[1] As a result, downstream effector proteins of RhoA, such as Rho-associated coiled-coil containing protein kinase (ROCK), are not activated.[9] The inhibition of the RhoA/ROCK pathway leads to a decrease in myosin light chain (MLC) phosphorylation, which in turn reduces the contractility of actin filaments and leads to the disassembly of stress fibers.[7][9]

Signaling Pathway

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. The selective RhoA inhibitor this compound promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Inhibitor, this compound - Calbiochem CAS 1173671-63-0 | 555460 [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Troubleshooting & Optimization

Rhosin Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity

Welcome to the technical support center for Rhosin, a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your experiments while minimizing cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the RhoA subfamily of GTPases (RhoA and RhoC).[1] It functions by binding to a surface area on RhoA, which includes the Trp58 residue, thereby preventing the interaction between RhoA and its activating proteins, the guanine nucleotide exchange factors (GEFs).[1] This inhibition is specific, as this compound does not significantly affect the activity of other Rho GTPases like Cdc42 or Rac1.[1][2]

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound primarily inhibits the RhoA/C-YAP signaling pathway.[3] By inhibiting RhoA and RhoC, this compound prevents the nuclear translocation of Yes-associated protein (YAP), a key transcriptional regulator involved in cell proliferation and migration.[3]

Q3: What are the common solvents and storage conditions for this compound?

A3: this compound hydrochloride is soluble in organic solvents such as DMSO and ethanol.[4][5] Stock solutions are typically prepared in DMSO. For storage, the solid form is stable for at least four years at -20°C.[4] Reconstituted stock solutions in DMSO are stable for up to 6 months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[6]

Q4: Is this compound known to have off-target effects?

A4: Current research suggests that this compound is highly specific for the RhoA subfamily. Studies have shown that it does not interfere with the binding of Cdc42 or Rac1 to their respective GEFs.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for any potential cell line-specific or concentration-dependent off-target effects.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.

-

Possible Cause: The optimal concentration of this compound is highly cell-line dependent. A concentration that is effective in one cell line may be cytotoxic in another.

-

Solution:

-

Perform a dose-response curve: Always begin by determining the optimal, non-toxic concentration range for your specific cell line using a cell viability assay, such as the MTT assay.

-